N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine
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Overview
Description
N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with 2-methylpropan-1-amine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of agrochemicals, materials science, and catalysis.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine
- N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine
- N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylbutan-1-amine
Uniqueness
N-(4-Fluoro-3-(trifluoromethyl)benzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of both fluorine and trifluoromethyl groups can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F4N/c1-8(2)6-17-7-9-3-4-11(13)10(5-9)12(14,15)16/h3-5,8,17H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHJZSXAIDEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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